molecular formula C13H19N3O4S B13078572 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

Cat. No.: B13078572
M. Wt: 313.37 g/mol
InChI Key: DYHVGVBMLODRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the reaction of piperidine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles, organic solvents, and bases.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of 2-[1-(2-Aminobenzenesulfonyl)piperidin-2-yl]ethan-1-amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is not well-documented. it is likely to interact with molecular targets through its functional groups. The nitro group may participate in redox reactions, while the piperidine ring can engage in various interactions with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: A similar compound with an aminoethyl group instead of the nitrobenzenesulfonyl group.

    2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: A related compound with an ethan-1-ol group instead of ethan-1-amine.

Uniqueness

2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl and piperidine moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

2-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine

InChI

InChI=1S/C13H19N3O4S/c14-9-8-11-5-3-4-10-15(11)21(19,20)13-7-2-1-6-12(13)16(17)18/h1-2,6-7,11H,3-5,8-10,14H2

InChI Key

DYHVGVBMLODRDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.